molecular formula C16H35NO2S B14736789 n-Octyloctane-1-sulfonamide CAS No. 5455-73-2

n-Octyloctane-1-sulfonamide

Cat. No.: B14736789
CAS No.: 5455-73-2
M. Wt: 305.5 g/mol
InChI Key: RQSKVFWGHCZAPE-UHFFFAOYSA-N
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Description

n-Octyloctane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Octyloctane-1-sulfonamide typically involves the reaction of octylamine with octylsulfonyl chloride in the presence of a base. . The reaction conditions usually involve the use of an organic or inorganic base to facilitate the nucleophilic attack by the amine on the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of oxidative coupling of thiols and amines has also emerged as a highly efficient method for synthesizing sulfonamides in a single step .

Chemical Reactions Analysis

Types of Reactions

n-Octyloctane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Octyloctane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Octyloctane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, essential for DNA synthesis, thereby exerting antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Octyloctane-1-sulfonamide is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to other sulfonamides. This structural difference can influence its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other sulfonamides may not be as effective .

Properties

CAS No.

5455-73-2

Molecular Formula

C16H35NO2S

Molecular Weight

305.5 g/mol

IUPAC Name

N-octyloctane-1-sulfonamide

InChI

InChI=1S/C16H35NO2S/c1-3-5-7-9-11-13-15-17-20(18,19)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3

InChI Key

RQSKVFWGHCZAPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)CCCCCCCC

Origin of Product

United States

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